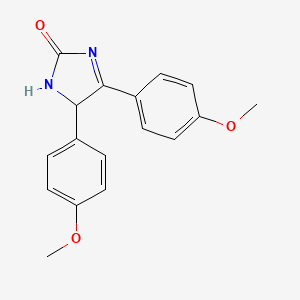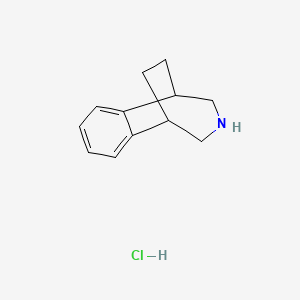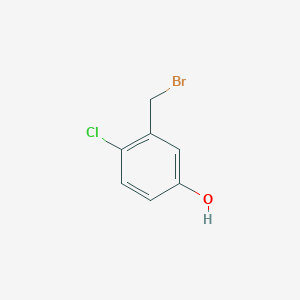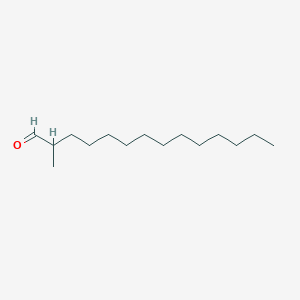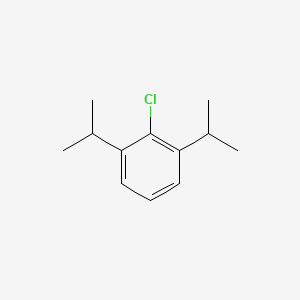
2-Chloro-1,3-diisopropylbenzene
描述
2-Chloro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H17Cl. It is a derivative of benzene, where two isopropyl groups and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-diisopropylbenzene can be synthesized through the chlorination of 1,3-diisopropylbenzene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
C6H4(CH(CH3)2)2+Cl2→C6H3(CH(CH3)2)2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
2-Chloro-1,3-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1,3-diisopropylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 2-Hydroxy-1,3-diisopropylbenzene
Oxidation: this compound-4-ol
Reduction: 1,3-Diisopropylbenzene
科学研究应用
2-Chloro-1,3-diisopropylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Chloro-1,3-diisopropylbenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the isopropyl groups are oxidized to form alcohols or ketones, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
- 1,2-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- 2-Chloro-1,4-diisopropylbenzene
Uniqueness
2-Chloro-1,3-diisopropylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both isopropyl groups and a chlorine atom allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-chloro-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVRQDQQXRLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


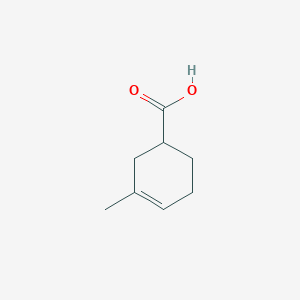
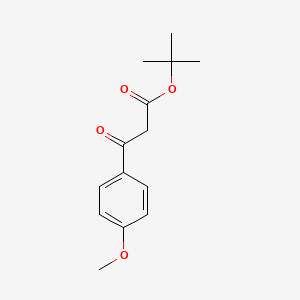
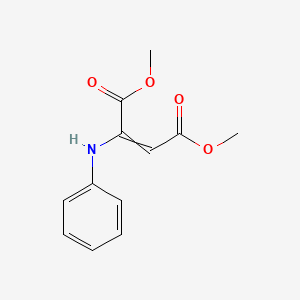
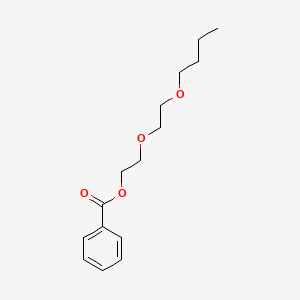

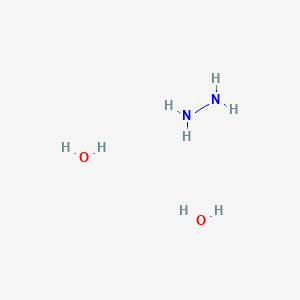
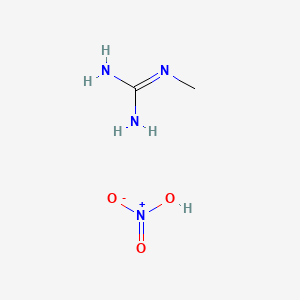

![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)

